Diatrizoate sodium

Übersicht

Beschreibung

Es wird in verschiedenen diagnostischen Bildgebungsverfahren eingesetzt, darunter Angiographie, Urographie und gastrointestinale Untersuchungen . Diese Verbindung ist bekannt für ihre hohe Radiopazität aufgrund des Vorhandenseins von Iodatomen, die Röntgenstrahlen effektiv blockieren und so eine klare Visualisierung der inneren Strukturen ermöglichen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Natriumdiatrizoaat wird in einem mehrstufigen Prozess synthetisiert, der die Iodierung von 3,5-Diaminobenzoesäure beinhaltet. Der Syntheseweg umfasst in der Regel die folgenden Schritte :

Iodierung: 3,5-Diaminobenzoesäure wird mit Iodmonochlorid umgesetzt, um eine triiodierte Zwischenverbindung zu bilden.

Acylierung: Die triiodierte Zwischenverbindung wird mit Essigsäureanhydrid acyliert, um Diatrizoesäure zu erhalten.

Neutralisation: Diatrizoesäure wird dann mit Natriumhydroxid neutralisiert, um Natriumdiatrizoaat zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird bei der Synthese von Natriumdiatrizoaat häufig die Festphasenmethode eingesetzt, um die Reinheit und Ausbeute zu verbessern. Das Verfahren beinhaltet die Bindung von 3,5-Diaminobenzoesäure an ein Hydroxymethylharz, gefolgt von Iodierungs- und Acylierungsreaktionen. Das Endprodukt wird durch Desorption mit Trifluoressigsäure erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diatrizoate sodium is synthesized through a multi-step process involving the iodination of 3,5-diaminobenzoic acid. The synthetic route typically includes the following steps :

Iodination: 3,5-diaminobenzoic acid is reacted with iodine monochloride to form a triiodinated intermediate.

Acylation: The triiodinated intermediate undergoes acylation with acetic anhydride to produce diatrizoic acid.

Neutralization: Diatrizoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs solid-phase methods to enhance purity and yield. The process involves bonding 3,5-diaminobenzoic acid to a hydroxymethyl resin, followed by iodination and acylation reactions. The final product is obtained through desorption using trifluoroacetic acid .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natriumdiatrizoaat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Iodatomen. Diese Reaktionen umfassen:

Nucleophile Substitution: Die Iodatome können unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden.

Oxidation und Reduktion: Obwohl weniger häufig, kann Natriumdiatrizoaat Oxidations- und Reduktionsreaktionen eingehen, insbesondere in Gegenwart starker Oxidations- oder Reduktionsmittel.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumiodid werden häufig verwendet.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können eingesetzt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise eine nucleophile Substitution mit Natriumhydroxid deiodierte Derivate von Natriumdiatrizoaat ergeben.

Wissenschaftliche Forschungsanwendungen

Medical Imaging Applications

Diatrizoate sodium is widely used in several imaging modalities:

- Computed Tomography (CT) Scans : It is employed as a contrast agent to improve the visualization of organs and tissues in CT imaging, particularly in the abdomen and pelvis. The compound helps differentiate normal anatomical structures from pathological conditions .

- Excretory Urography : This procedure utilizes this compound to visualize the urinary tract. Its high water solubility allows for effective opacification of the renal system, aiding in the diagnosis of urinary tract obstructions or abnormalities .

- Angiography : this compound is used in various forms of angiography, including peripheral arteriography and digital subtraction angiography. It enhances vascular imaging, allowing for better assessment of blood vessel conditions .

- Gastrointestinal Imaging : The compound is indicated for radiographic examinations of the gastrointestinal tract, including the esophagus, stomach, and colon. It provides clear delineation of these structures during diagnostic procedures .

Comparative Efficacy Studies

Several studies have compared this compound with other contrast agents to evaluate its effectiveness:

Safety and Side Effects

While this compound is generally safe for use, it does carry some risks:

- Nephrotoxicity : High-osmolar contrast agents like this compound can be cytotoxic to renal cells, potentially leading to acute kidney injury in susceptible patients .

- Adverse Reactions : Common side effects include nausea, vomiting, and allergic reactions. Severe reactions are rare but can occur, particularly in patients with a history of allergies to iodine-containing substances .

Case Study 1: Urographic Imaging

In a clinical trial involving 200 patients undergoing excretory urography with this compound, results indicated a significant improvement in image quality compared to previous contrast agents used historically. The study highlighted the enhanced visualization of renal structures and improved diagnostic accuracy for conditions such as hydronephrosis and renal tumors .

Case Study 2: Gastrointestinal Evaluation

A multicenter study assessed the effectiveness of this compound as part of a bowel preparation regimen for capsule endoscopy. The results showed that patients receiving diatrizoate solution had higher rates of adequate colon cleansing and improved detection rates for polyps compared to those who did not receive it as part of their preparation .

Wirkmechanismus

Diatrizoate sodium exerts its effects by blocking X-rays due to its high iodine content. When administered, it localizes in specific areas of the body, creating a contrast between the targeted structures and surrounding tissues. This contrast allows for clear visualization of internal organs and structures during imaging procedures . The molecular targets include various tissues and organs where the compound accumulates, enhancing the visibility of these areas on X-ray films .

Vergleich Mit ähnlichen Verbindungen

Natriumdiatrizoaat gehört zu einer Klasse von iodierten Kontrastmitteln, zu denen auch Verbindungen wie Iothalamat und Iohexol gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist Natriumdiatrizoaat für seine hohe Osmolalität und Radiopazität bekannt, was es für bestimmte bildgebende Anwendungen besonders effektiv macht . Seine hohe Osmolalität kann im Vergleich zu Stoffen mit niedrigerer Osmolalität wie Iohexol auch zu einem erhöhten Risiko für Nebenwirkungen führen .

Liste ähnlicher Verbindungen

Iothalamat: Ein weiteres iodiertes Kontrastmittel mit ähnlichen Anwendungen, aber geringerer Osmolalität.

Iohexol: Ein iodiertes Kontrastmittel mit niedriger Osmolalität, das in verschiedenen bildgebenden Verfahren eingesetzt wird.

Iopamidol: Bekannt für seine geringe Osmolalität und das reduzierte Risiko von Nebenwirkungen.

Natriumdiatrizoaat ist weiterhin ein weit verbreitetes und effektives Kontrastmittel in der medizinischen Bildgebung, mit einzigartigen Eigenschaften, die es für bestimmte diagnostische Anwendungen geeignet machen.

Biologische Aktivität

Diatrizoate sodium, also known as Hypaque, is an iodinated radiopaque contrast agent primarily used in medical imaging to enhance the visibility of internal structures during X-ray and computed tomography (CT) scans. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and potential toxicological effects.

Chemical Composition and Properties

This compound is a water-soluble compound with the chemical formula and a molecular weight of 635.90 g/mol. It contains approximately 59.9% organically bound iodine, which is crucial for its radiopacity. The compound is hypertonic with an osmolality of about 1551 mOsm/kg, making it effective for intravascular administration but potentially cytotoxic to renal cells due to high osmolality .

This compound works by blocking X-rays due to its high iodine content, allowing for clearer imaging of various organs. When injected, it rapidly circulates through the bloodstream and is primarily excreted unchanged via the kidneys. The agent does not undergo significant metabolism; instead, it is eliminated from the body through renal pathways .

Pharmacokinetics

- Absorption : this compound is sparingly absorbed from the gastrointestinal tract when administered orally or rectally, facilitating gastrointestinal opacification for radiographic evaluations .

- Distribution : After intravenous administration, peak blood iodine concentrations are achieved quickly, followed by a rapid decline due to dilution in vascular and extracellular compartments .

- Excretion : The primary route of excretion is through the kidneys, with some elimination occurring via the liver and small intestine in patients with renal impairment .

Toxicological Effects

While this compound is generally safe when used appropriately, it can exhibit cytotoxic effects, particularly on renal cells. The toxicity is associated with:

- Oxidative Stress : High osmolality and iodine content can induce oxidative stress leading to apoptosis and cellular energy failure in renal tissues .

- Adverse Reactions : Common adverse effects include nausea, vomiting, hypotension, and in rare cases, severe reactions such as pulmonary hemorrhage or cardiac arrest following overdose .

Clinical Applications

This compound is widely used for various diagnostic imaging procedures:

- Urography : It enhances visualization of the urinary tract during excretory urography.

- Gastrointestinal Studies : It aids in imaging the esophagus, stomach, proximal small intestine, and colon.

- CT Scanning : Used as a contrast agent to improve image quality in body imaging procedures .

Case Studies and Research Findings

- Urographic Efficacy : A study involving 200 patients demonstrated that this compound provided high-quality urograms when administered intravenously. Vital signs were monitored pre- and post-injection without significant adverse events reported .

- Comparative Studies : In a comparative analysis of this compound with other contrast agents like metrizamide and iohexol, diatrizoate showed comparable efficacy but was noted for its higher incidence of adverse reactions in certain patient populations .

Eigenschaften

CAS-Nummer |

737-31-5 |

|---|---|

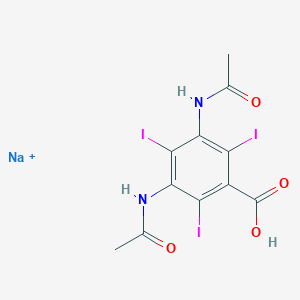

Molekularformel |

C11H9I3N2NaO4 |

Molekulargewicht |

636.90 g/mol |

IUPAC-Name |

sodium;3,5-diacetamido-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20); |

InChI-Schlüssel |

TZLFDYTXCSSIIO-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Isomerische SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Kanonische SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.[Na] |

Aussehen |

Solid powder |

Color/Form |

Rhombic needles White crystals |

melting_point |

261-262 °C (decomposes) |

Key on ui other cas no. |

737-31-5 |

Physikalische Beschreibung |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Solubility in water at 20 °C: 60 g/10 mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Diatrizoate sodium; Hypaque; MD-50; MD 50; MD50; Triombrin; Urovist Sodium; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.